5-Bromo-N-methoxy-N,3-dimethylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-methoxy-N,3-dimethylpicolinamide is a halogenated heterocyclic compound with the molecular formula C9H11BrN2O3. It is known for its unique structural features, which include a bromine atom attached to a pyridine ring and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide typically involves the bromination of a picolinamide derivative. One common method includes the reaction of 5-bromo-2-methoxypyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-methoxy-N,3-dimethylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-N-methoxy-N,3-dimethylpicolinamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Biological Studies: It is investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activities. The exact molecular pathways involved depend on the specific biological context and target enzymes .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N,3-dimethoxy-N-methylpicolinamide
- 5-Bromo-2-methoxy-N’- (3-nitrobenzylidene)benzohydrazide
- 3-Bromo-N,N-dimethylbenzamide
- 3-Bromo-N,N-dimethylbenzenesulphonamide
Uniqueness
5-Bromo-N-methoxy-N,3-dimethylpicolinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a methoxy group enhances its reactivity and potential for diverse applications in synthetic and medicinal chemistry .
Properties
IUPAC Name |
5-bromo-N-methoxy-N,3-dimethylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6-4-7(10)5-11-8(6)9(13)12(2)14-3/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCNTQDJDARJAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N(C)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.